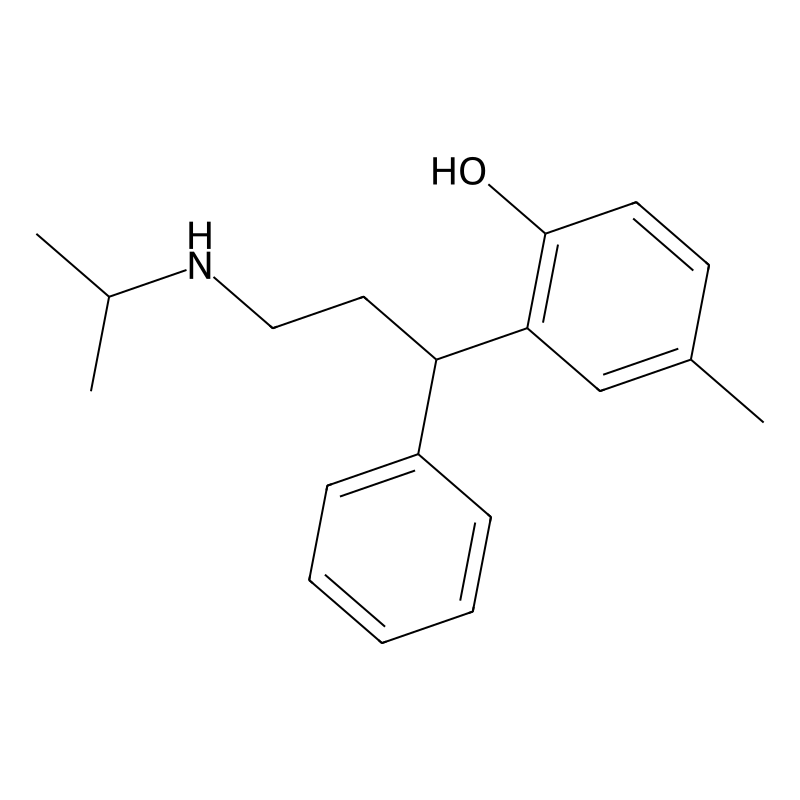rac Desisopropyl Tolterodine-d7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, also known as N-isopropyltolterodine, is a structural analogue of tolterodine, a medication used to treat urinary incontinence.
Research has been conducted on the development of efficient synthetic methods for N-isopropyltolterodine, with a focus on improving yield, purity, and environmental friendliness. One study [] describes a multi-step synthesis using readily available starting materials and achieving a high overall yield.
Racemic Desisopropyl Tolterodine-d7 is a deuterated derivative of Desisopropyl Tolterodine, which is itself a metabolite of the pharmacological agent Tolterodine. Tolterodine is primarily utilized in the treatment of overactive bladder conditions due to its action as a competitive antagonist at muscarinic receptors. The deuterated form, characterized by the presence of seven deuterium atoms, is often employed in pharmacokinetic studies to trace metabolic pathways and improve analytical sensitivity.
The molecular formula for Racemic Desisopropyl Tolterodine-d7 is C19H23D7NO3, with a molecular weight of approximately 339.5 g/mol. The compound retains the core structure of Tolterodine while incorporating deuterium, which alters its isotopic composition without significantly affecting its biological activity.
Tolterodine acts by relaxing the muscles in the bladder wall, thereby increasing bladder capacity and reducing involuntary contractions. This mechanism helps to improve urinary control in patients with incontinence []. It specifically targets muscarinic receptors, which are involved in bladder muscle contraction. By blocking these receptors, tolterodine prevents the signals that trigger urgency and leakage [].
- Oxidation: This process may involve the addition of oxygen or removal of hydrogen, potentially leading to hydroxylated derivatives.
- Reduction: Involves adding hydrogen or removing oxygen, which could yield deoxygenated products.
- Substitution Reactions: These reactions replace one functional group with another and can be facilitated by various nucleophiles or electrophiles.
The specific products formed from these reactions depend on the conditions and reagents used during the reaction.
Racemic Desisopropyl Tolterodine-d7 exhibits biological activity primarily through its interaction with muscarinic acetylcholine receptors. As a metabolite of Tolterodine, it functions as an antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This mechanism contributes to its therapeutic effects in managing symptoms associated with overactive bladder syndrome.
Additionally, the deuterated form may provide insights into the compound's pharmacokinetics due to the distinct isotopic labeling, allowing for more precise tracking in biological systems.
The synthesis of Racemic Desisopropyl Tolterodine-d7 typically involves several steps starting from Tolterodine or its precursors. The general approach includes:
- Dealkylation: Removal of isopropyl groups from Tolterodine to yield Desisopropyl Tolterodine.
- Deuteration: Incorporating deuterium into the structure through various methods such as exchange reactions or using deuterated reagents.
- Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for research applications.
Racemic Desisopropyl Tolterodine-d7 is primarily used in research settings, particularly in pharmacokinetic studies and drug metabolism investigations. Its unique isotopic signature allows researchers to trace metabolic pathways and quantify drug levels in biological samples more accurately.
Moreover, it can be utilized in developing analytical methods for detecting and quantifying Tolterodine and its metabolites in clinical settings.
Racemic Desisopropyl Tolterodine-d7 shares structural similarities with several other compounds, particularly those related to Tolterodine metabolism. Key compounds include:
- Tolterodine: The parent compound known for treating overactive bladder.
- Desisopropyl Tolterodine: A direct metabolite of Tolterodine that lacks the deuterium labeling.
- 5-Hydroxymethyltolterodine: Another active metabolite of Tolterodine that exhibits similar pharmacological effects.
Comparison TableCompound Name Structure Similarity Biological Activity Unique Features Racemic Desisopropyl High Muscarinic antagonist Deuterated for metabolic studies Tolterodine High Muscarinic antagonist Parent compound Desisopropyl Tolterodine Moderate Muscarinic antagonist Direct metabolite without deuteration 5-Hydroxymethyltolterodine Moderate Muscarinic antagonist Hydroxylated derivative
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Racemic Desisopropyl | High | Muscarinic antagonist | Deuterated for metabolic studies |
| Tolterodine | High | Muscarinic antagonist | Parent compound |
| Desisopropyl Tolterodine | Moderate | Muscarinic antagonist | Direct metabolite without deuteration |
| 5-Hydroxymethyltolterodine | Moderate | Muscarinic antagonist | Hydroxylated derivative |
The uniqueness of Racemic Desisopropyl Tolterodine-d7 lies in its isotopic labeling, which enhances its utility in pharmacokinetic studies without altering its fundamental biological activity as a muscarinic receptor antagonist.








